molecular formula C16H15IO B1324067 2-Iodo-4'-isopropylbenzophenone CAS No. 951886-98-9

2-Iodo-4'-isopropylbenzophenone

Cat. No. B1324067
M. Wt: 350.19 g/mol
InChI Key: VXIVOHWHOLFJKO-UHFFFAOYSA-N
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Description

2-Iodo-4’-isopropylbenzophenone is a chemical compound with the CAS number 951886-98-9 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2,3-Dihydroselenophenes, derived from homopropargyl selenides via electrophilic cyclization using electrophiles such as iodine, are synthesized in a process that yields cyclized products. These products are useful in further chemical reactions, including dehydrogenation and Heck-type reactions (Schumacher et al., 2010).

Analytical Chemistry Applications

  • 2-Iodylbenzoate, a derivative, is proposed as an oxidimetric agent for the spectrophotometric determination of primary aromatic amines. This method is advantageous due to its avoidance of errors arising from excessive oxidant and unstable intermediates (Verma et al., 1988).

Pharmaceutical and Biomedical Research

  • In pharmaceutical research, 4-Halobenzoate-containing phosphane-based building blocks, converted into 4-iodobenzoate, are used for labeling biologically active molecules through the traceless Staudinger ligation. This method enables the efficient and selective incorporation of iodobenzoate moieties into target molecules, such as peptides (Mamat & Köckerling, 2014).

Chemical Enhancement and Detection Techniques

  • In chemiluminescence systems, lophine derivatives and analogues, including 4-iodophenol, act as enhancers. These compounds are particularly effective in enhancing the luminol-hydrogen peroxide-horseradish peroxidase system, thereby improving detection sensitivity and stability (Kuroda et al., 2000).

Environmental Chemistry

  • The identification of off-flavors in mineral water has been achieved through the detection of compounds like 2-iodophenol and 2-iodo-4-methylphenol, which are responsible for medicinal odors. This study is significant for quality control in the food and beverage industry (Strube et al., 2009).

Crystallography and Material Science

  • Absolute asymmetric photocyclization of isopropylbenzophenone derivatives has been achieved using a cocrystal approach. This method allows for enantioselective Norrish type II cyclization, which is crucial in the field of material science and stereoselective synthesis (Koshima et al., 2005).

Safety And Hazards

The safety data sheets for similar compounds suggest that they should be handled with care. For instance, they should be kept away from heat/sparks/open flames/hot surfaces and stored in a well-ventilated place .

properties

IUPAC Name

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVOHWHOLFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4'-isopropylbenzophenone

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